molecular formula C25H27N7O2 B2502912 (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-31-5

(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2502912
CAS No.: 920185-31-5
M. Wt: 457.538
InChI Key: MPLKUBYFVYMSOU-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 920262-22-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N7O2C_{23}H_{23}N_{7}O_{2} with a molecular weight of 429.5 g/mol. The structure features a triazolo-pyrimidine moiety linked to a piperazine ring and a dimethylphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of nucleic acid synthesis or interference with cell wall synthesis.

Anticancer Properties

Studies on related compounds suggest potential anticancer activity through the inhibition of specific kinases involved in tumor growth. The presence of the piperazine ring may enhance bioavailability and target specificity.

Neuropharmacological Effects

The piperazine component is known for its effects on the central nervous system. Compounds with similar structures have been evaluated for their anxiolytic and antidepressant effects, indicating that this compound may also exhibit such properties.

Research Findings

A review of existing literature reveals several studies focused on the biological evaluation of similar compounds:

  • In Vitro Studies :
    • Compounds with triazolo and pyrimidine moieties have shown promising results in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells. Inhibition of this enzyme can lead to reduced proliferation of cancer cells and pathogens .
  • Case Studies :
    • A recent study demonstrated that triazole derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria, suggesting that similar compounds could be explored for antimalarial activity .

Comparative Data Table

PropertyValue
Molecular FormulaC23H23N7O2C_{23}H_{23}N_{7}O_{2}
Molecular Weight429.5 g/mol
CAS Number920262-22-2
Antimicrobial ActivityYes
Anticancer ActivityPotentially active
Neuropharmacological EffectsPossible anxiolytic effects

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-4-34-21-7-5-20(6-8-21)32-24-22(28-29-32)23(26-16-27-24)30-9-11-31(12-10-30)25(33)19-14-17(2)13-18(3)15-19/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLKUBYFVYMSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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